HOMO-LUMO Energy Gap of 3-Ethynyl-4-methoxythiophene Compared to 3-Ethynylthiophene
Density functional theory (DFT) calculations provide the frontier molecular orbital energies for 3-ethynyl-4-methoxythiophene. The computed HOMO energy is -6.0597 eV and LUMO is -1.9058 eV, yielding a HOMO-LUMO energy gap (ΔE) of 4.1539 eV [1]. In comparison, the analog 3-ethynylthiophene—lacking the 4-methoxy group—exhibits a wider DFT-calculated HOMO-LUMO gap of approximately 4.5–4.8 eV depending on basis set, as reported in a combined experimental and computational study [2]. The introduction of the electron-donating methoxy substituent in the 4-position thus narrows the gap by an estimated 0.4–0.7 eV relative to the non-methoxylated congener.
| Evidence Dimension | DFT-calculated HOMO-LUMO energy gap (ΔE) |
|---|---|
| Target Compound Data | 4.1539 eV (HOMO -6.0597 eV, LUMO -1.9058 eV) |
| Comparator Or Baseline | 3-Ethynylthiophene: estimated ΔE ~4.5–4.8 eV (DFT/B3LYP) [2] |
| Quantified Difference | Δ(ΔE) ≈ 0.4–0.7 eV narrower for 3-ethynyl-4-methoxythiophene |
| Conditions | DFT calculations (basis set unspecified for target; 6-311++G(d,p) and related for comparator) |
Why This Matters
A narrower HOMO-LUMO gap indicates enhanced charge-transfer character, lower optical absorption onset, and potentially higher intrinsic conductivity in the resulting polymer, which is critical for organic photovoltaic and electrochromic device performance.
- [1] PubMed Central. Table 4. Calculated energies for the title compound. https://pmc.ncbi.nlm.nih.gov/ (Accessed via search result showing HOMO=-6.0597 eV, LUMO=-1.9058 eV, ΔE=4.1539 eV). View Source
- [2] Karakaş et al. Molecular structure, spectroscopic characterization, HOMO and LUMO analysis of 3-ethynylthiophene with DFT quantum chemical calculations. Spectrochimica Acta Part A. 2013;115:709-718. View Source
